2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the fluorophenyl group, and the carboxylic acid group would all contribute to its overall structure .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amino group, the carboxylic acid group, and the fluorine atom on the phenyl ring are all reactive and could participate in different chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Research by Başoğlu et al. (2013) details the microwave-assisted synthesis of hybrid molecules incorporating this chemical structure, with investigations into their antimicrobial, antilipase, and antiurease activities. Some compounds demonstrated moderate antimicrobial activity, while others showed specific antiurease and antilipase effects, indicating potential applications in targeting microbial pathogens and related diseases (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Carbon Dots and Fluorescence
Shi et al. (2016) explored carbon dots (CDs) with high fluorescence quantum yields, finding that organic fluorophores related to 2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid derivatives play a significant role as fluorescence origins in N,S-CDs. This study opens pathways for enhancing the applications of CDs in bioimaging and sensing technologies, highlighting the compound's utility in creating materials with advanced optical properties (Shi et al., 2016).
Spectroscopic and Theoretical Investigation
Budziak et al. (2019) conducted spectroscopic and theoretical investigations into the dual fluorescence effects of selected 2-amino-1,3,4-thiadiazoles, a category closely related to the compound . This research provides insight into the structural and aggregation-related fluorescence phenomena, suggesting the potential of these compounds as fluorescence probes in molecular biology and medicine (Budziak et al., 2019).
Anticancer and Neuroprotective Activities
The anticancer and neuroprotective activities of 2-amino-1,3,4-thiadiazole-based compounds have been extensively studied. Rzeski et al. (2007) found that specific derivatives exhibited inhibition of tumor cell proliferation and showed trophic effects in neuronal cultures, highlighting their potential as anticancer and neuroprotective agents. This study underscores the therapeutic possibilities of these compounds in treating cancers and protecting neuronal health (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Synthesis and Antimicrobial Activity
Puthran et al. (2019) focused on the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a derivative, to evaluate their antimicrobial activity. Some derivatives showed excellent activity, indicating the role of these compounds in developing new antimicrobial agents (Puthran et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2S/c11-6-3-1-2-5(4-6)8-7(9(14)15)13-10(12)16-8/h1-4H,(H2,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJZJGOHTCDPBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(N=C(S2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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